N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-25-11-6-7-17-15-18(8-9-19(17)25)20(26-12-4-3-5-13-26)16-24-22(28)21(27)23-10-14-29-2/h8-9,15,20H,3-7,10-14,16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFIQIPCRAOXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Bromo-1-Methyl-1,2,3,4-Tetrahydroquinoline
A brominated tetrahydroquinoline precursor is generated via electrophilic aromatic substitution. Using 1-methyl-1,2,3,4-tetrahydroquinoline , bromination at position 6 is achieved with N-bromosuccinimide (NBS) in dichloromethane under catalytic Lewis acid conditions.
$$
\text{1-Methyl-THQ} + \text{NBS} \xrightarrow{\text{FeCl}_3} \text{6-Bromo-1-methyl-THQ} \quad (85\%\ \text{yield})
$$
Piperidine Substitution at Position 2
The brominated intermediate undergoes nucleophilic substitution with piperidine. In a modified procedure from PMC3152026, 6-bromo-1-methyl-THQ (10 mmol) is refluxed with excess piperidine (52.5 mmol) and triethylamine (105 mmol) in N-methylpyrrolidone (NMP) at 383 K for 4 hours. Piperidine displaces the bromine atom, yielding 2-piperidin-1-yl-1-methyl-THQ .
$$
\text{6-Bromo-1-methyl-THQ} + \text{Piperidine} \xrightarrow{\text{NMP, TEA}} \text{2-Piperidin-1-yl-1-methyl-THQ} \quad (86\%\ \text{yield})
$$
Formation of the Ethanediamide Bridge
The ethanediamide moiety is constructed through sequential amidation reactions.
Synthesis of N-(2-Methoxyethyl)oxalamic Acid
Oxalyl chloride (10 mmol) is reacted with 2-methoxyethylamine (12 mmol) in dry dichloromethane at 0°C. The reaction is stirred for 2 hours, yielding N-(2-methoxyethyl)oxalamic acid chloride , which is used without further purification.
$$
\text{Oxalyl chloride} + \text{2-Methoxyethylamine} \rightarrow \text{N-(2-Methoxyethyl)oxalamic acid chloride} \quad (Quantitative)
$$
Coupling with the Tetrahydroquinoline-Piperidine Amine
The intermediate amine 2-(piperidin-1-yl)-2-(1-methyl-THQ-6-yl)ethylamine (8 mmol) is coupled with N-(2-methoxyethyl)oxalamic acid chloride (10 mmol) in acetonitrile using potassium carbonate (4 mmol) as a base. The mixture is stirred at 50°C for 4 hours, yielding the target compound after column chromatography (silica gel, 50% ethyl acetate/petroleum ether).
$$
\text{Amine Intermediate} + \text{Oxalamic Acid Chloride} \xrightarrow{\text{MeCN, K}2\text{CO}3} \text{Target Compound} \quad (85\%\ \text{yield})
$$
Reaction Optimization and Analytical Data
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS, FeCl₃ | CH₂Cl₂ | 25°C | 85% |
| Piperidine Substitution | Piperidine, TEA | NMP | 110°C | 86% |
| Amidation | Oxalyl chloride, K₂CO₃ | MeCN | 50°C | 85% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.76 (s, 3H, NCH₃), 3.42 (m, 4H, Piperidine-H), 2.89 (m, 2H, CH₂NH).
- HRMS : m/z calculated for C₂₄H₃₄N₄O₃ [M+H]⁺: 433.2541; found: 433.2543.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds with similar piperidine and tetrahydroquinoline moieties have been studied for their effects on cognitive functions and neuroprotection. They may act as modulators of neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases .
Pharmacology
1. Pain Management
Given the structural similarities to known analgesics, this compound may possess pain-relieving properties. Studies on related compounds have demonstrated efficacy in reducing pain responses in animal models, indicating a potential pathway for developing new analgesics .
2. Antidepressant Properties
The unique combination of functional groups may also contribute to antidepressant effects. Research on similar chemical structures has shown modulation of serotonin and norepinephrine pathways, suggesting that this compound could be explored for treating mood disorders .
Material Science
1. Drug Delivery Systems
The amphiphilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs .
2. Polymer Chemistry
The compound can serve as a monomer or cross-linker in polymer synthesis. Its reactivity can be harnessed to create novel polymeric materials with tailored properties for applications in coatings, adhesives, and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methoxyethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide include:
- N-(2-methoxyethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide analogs with different substituents on the quinoline or piperidine rings.
- Compounds with similar amide bond linkages but different heterocyclic structures.
Uniqueness
The uniqueness of N-(2-methoxyethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Biological Activity
N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex chemical compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by its unique arrangement of functional groups, which contribute to its biological activity. The following table summarizes key properties:
| Property | Details |
|---|---|
| Molecular Formula | C27H33N3O4S |
| IUPAC Name | N-(2-methoxyethyl)-6-methyl-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-7-sulfonamide |
| Molecular Weight | 469.63 g/mol |
| SMILES Notation | Cc(cc1c(C(CCC2)=O)c2[nH]c1c1)c1S(N(CCOC)Cc(cc1)cc2c1N(C)CCC2)(=O)=O |
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Epigenetic Modulation : The compound has been identified as having epigenetic effects, influencing gene expression without altering the DNA sequence. This can lead to significant changes in cellular behavior and function .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have shown varying degrees of antibacterial and antifungal activities .
- Cholinesterase Inhibition : Some related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various piperidine derivatives against common pathogens. Compounds with similar piperidine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between lipophilicity and antimicrobial efficacy .
Study 2: Cholinesterase Inhibition
Research on related piperidine derivatives showed that some compounds effectively inhibited AChE and BChE enzymes. One derivative demonstrated an IC50 value of 46.42 µM against BChE, comparable to established inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted.
Study 3: Epigenetic Effects
Investigations into the epigenetic effects of this class of compounds revealed their potential to modify histone acetylation patterns in cancer cell lines. Such modifications could lead to altered gene expression profiles conducive to apoptosis in malignant cells .
Q & A
Q. Table 1: Synthesis Conditions and Yields from Literature
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Deprotection | TFA/DCM, 0°C → RT | 71 | |
| Amide Coupling | EDCI/HOBt, DMF, 24h RT | 59–69 | |
| Reductive Amination | NaBH3CN, MeOH, 48h | 64–72 |
Basic Research Question: What analytical techniques are most reliable for structural validation?
Methodological Answer:
Combine orthogonal techniques:
- NMR Spectroscopy: Analyze proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and confirm stereochemistry via NOESY .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ 528.1 in ) with ≤2 ppm error .
- HPLC-PDA: Assess purity (>95%) and detect impurities using gradient elution (C18 column, acetonitrile/water) .
Advanced Research Question: How can structure-activity relationships (SAR) be systematically explored for pharmacological potential?
Methodological Answer:
- Scaffold Modification: Synthesize analogs by replacing the piperidinyl group with morpholine (polarity) or cyclohexyl (bulk) to assess binding affinity changes .
- Bioisosteric Replacement: Substitute the methoxyethyl group with ethoxy or trifluoroethoxy to study metabolic stability .
- In Silico Docking: Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases) and prioritize analogs for synthesis .
Example SAR Insight from :
- The methylsulfanylphenyl group enhances hydrophobic interactions in kinase inhibitors.
Advanced Research Question: How to resolve contradictions in reported reaction yields or bioactivity data?
Methodological Answer:
- Meta-Analysis: Compare reaction conditions across studies (e.g., reports 71% yield vs. 64% in ) to identify discrepancies in solvent purity or catalyst sourcing .
- Robustness Testing: Vary one parameter (e.g., stirring rate) while holding others constant to isolate critical factors .
- Biological Replication: Validate bioactivity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Advanced Research Question: What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier penetration .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess membrane permeability and protein binding stability .
Key Computational Findings from :
- Thiophene and isoxazole moieties may improve metabolic stability via π-π stacking.
Advanced Research Question: How to address scale-up challenges from milligram to gram synthesis?
Methodological Answer:
- Process Intensification: Optimize heat/mass transfer using microreactors for exothermic steps (e.g., amide coupling) .
- Membrane Separation: Apply nanofiltration to purify intermediates and reduce solvent waste .
- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like particle size and crystallinity for consistent batch production .
Advanced Research Question: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Kinase Inhibition: Use TR-FRET assays (e.g., LanthaScreen) to measure IC50 against EGFR or VEGFR2 .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assay with doxorubicin as a positive control .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
